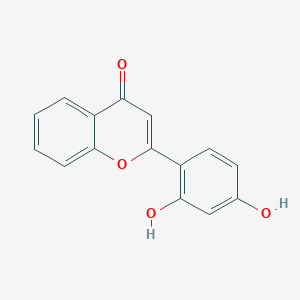

2-(2,4-Dihydroxyphenyl)chromen-4-one

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)chromen-4-one typically involves the condensation of 2,4-dihydroxyacetophenone with benzaldehyde derivatives under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the chromen-4-one structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

化学反応の分析

Types of Reactions

2-(2,4-Dihydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-one derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted flavones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Therapeutic Potential

2-(2,4-Dihydroxyphenyl)chromen-4-one and its derivatives show promise in treating various conditions:

- Neurodegenerative Diseases: Effective in managing Alzheimer's disease, multiple sclerosis, Parkinson's disease, stroke (both ischemic and hemorrhagic), and traumatic brain injury . Neural cell death is a major characteristic of degenerative neuropathologies like Alzheimer's disease (AD), Parkinson disease (PD), Multiple sclerosis (MS) or Stroke .

- Cancer Treatment: Useful in treating cancers, particularly brain cancer, by targeting the Notch signaling pathway . Without wishing to be bound by theory, it is believed that the biological activity of these compounds is related to the inhibition of the Notch signaling pathway .

Pharmaceutical Applications

- Modulation of Neural Stem Cells: Chromenone derivatives can modulate the cellular fate of neural stem cells and promote the differentiation of these neural precursors to functional neurons and glial cells .

- Reduction of Inflammation: These compounds can reduce the inflammatory component of neurological disorders by modulating the activation of microglia and/or by reducing reactive gliosis .

Co-Administration with Other Compounds

Chromenone derivatives may be administered alone or co-administered with compounds working by a different mechanism, for example neuroprotectant agents . They can be co-administered with an acetylcholinesterase inhibitor (e.g. Aricept) for Alzheimer's disease or L-DOPA for Parkinson disease .

Other Chromenone Derivatives

Other types of chromenone derivatives have also demonstrated biological activities:

- Many of these compounds were found to exhibit antitumor, nitrite scavenging , anti-acetylcholinesterase , and anti-inflammatory activities .

- 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone, velutin, sakuranetin and 6,7-dimethoxy-2-(2-phenylethyl)chromone exhibited potent inhibition of superoxide anion generation by human neutrophils in response to fMLP/CB .

作用機序

The mechanism of action of 2-(2,4-Dihydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Signal Transduction: It modulates signaling pathways related to cell proliferation, apoptosis, and differentiation

類似化合物との比較

Similar Compounds

2-(3,4-Dihydroxyphenyl)chromen-4-one: Similar in structure but with different hydroxyl group positions.

2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one: Contains additional hydroxyl groups, leading to different biological activities.

Chrysin (5,7-Dihydroxy-2-phenyl-4H-chromen-4-one): Another flavonoid with similar core structure but different substitution pattern

Uniqueness

2-(2,4-Dihydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids. Its dual hydroxyl groups at the 2’ and 4’ positions contribute to its potent antioxidant and anti-inflammatory properties .

生物活性

2-(2,4-Dihydroxyphenyl)chromen-4-one, also known as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound belongs to the class of chromones, which are known for their extensive pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H12O4

- Molecular Weight : 256.25 g/mol

This compound features a chromone backbone substituted with a dihydroxyphenyl group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound induces apoptosis in breast cancer cells by activating the caspase pathway and inhibiting cell cycle progression at the G1 phase .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

Neuroprotective properties have been observed in models of neurodegenerative diseases. In particular, this compound was found to protect against amyloid-beta (Aβ42)-induced neurotoxicity in Drosophila models of Alzheimer's disease. The compound significantly reduced amyloid plaque formation and improved neuronal survival .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, contributing to its therapeutic effects.

- Gene Regulation : It may modulate the expression of genes related to apoptosis and inflammation.

Study on Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Study on Neuroprotection

In a model using Drosophila expressing Aβ42, treatment with the compound led to a ~70% rescue of neurodegenerative phenotypes at concentrations of 75 µM and 100 µM. Immunofluorescence assays confirmed a significant reduction in Aβ42 aggregates .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | Moderate | High | Moderate |

| Curcumin | High | High | Moderate |

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11(12(17)7-9)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYNUKPCSYBXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350263 | |

| Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170310-00-6 | |

| Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。